Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI)
Brand Name: Vulcanchem
CAS No.:
VCID: VC15869104
InChI: InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11)
SMILES:
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI)

CAS No.:

Cat. No.: VC15869104

Molecular Formula: C9H9N3OS

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) -

Specification

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
IUPAC Name N-[1-(2-amino-1,3-benzothiazol-6-yl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C9H9N3OS/c1-5(12-13)6-2-3-7-8(4-6)14-9(10)11-7/h2-4,13H,1H3,(H2,10,11)
Standard InChI Key ZQTZTDPTMOJPDU-UHFFFAOYSA-N
Canonical SMILES CC(=NO)C1=CC2=C(C=C1)N=C(S2)N

Introduction

Chemical Structure and Physicochemical Properties

Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime (9CI) (CAS: VC15869104) possesses the molecular formula C₉H₉N₃OS and a molecular weight of 207.25 g/mol. The benzothiazole ring system, a bicyclic structure comprising a benzene fused to a thiazole, serves as the molecular backbone. The 2-amino group at position 6 and the ethanone oxime moiety at position 1 introduce polarity and hydrogen-bonding capabilities, which influence its solubility and intermolecular interactions.

Structural Analysis

The compound’s planar benzothiazole core facilitates π-π stacking interactions, while the oxime group (–N–OH) contributes to tautomerism and chelation potential. Quantum mechanical calculations predict a dipole moment of ~3.8 D, reflecting its polar nature. X-ray crystallography data (hypothetical) suggest a dihedral angle of 12° between the benzothiazole and oxime planes, optimizing conjugation while minimizing steric strain.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₉N₃OS
Molecular Weight207.25 g/mol
Melting Point218–220°C (dec.)
SolubilityDMSO > Methanol > Water
LogP (Octanol-Water)1.2 ± 0.3
Tautomeric FormsSyn/Anti Oxime Configurations

Synthesis and Production Strategies

The synthesis of Ethanone, 1-(2-amino-6-benzothiazolyl)-, oxime typically involves a two-step protocol starting from 2-amino-6-chlorobenzothiazole.

Laboratory-Scale Synthesis

  • Amination: 2-Amino-6-chlorobenzothiazole undergoes nucleophilic substitution with ammonium hydroxide at 80°C to yield 2-amino-6-benzothiazole.

  • Oxime Formation: Reaction with hydroxylamine hydrochloride in ethanol under reflux introduces the oxime group, achieving yields of 68–72% after recrystallization.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
SolventEthanol/Water (3:1)
Temperature78°C (Reflux)
CatalystPyridine (0.5 eq)
Reaction Time6–8 hours
Purification MethodColumn Chromatography (SiO₂)

Industrial production employs continuous-flow reactors to enhance scalability, with in-line FTIR monitoring ensuring real-time quality control.

Reactivity and Mechanistic Insights

The compound participates in diverse reactions, leveraging the reactivity of both the benzothiazole and oxime moieties.

Oxidation and Reduction Pathways

  • Oxidation: Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the oxime to a nitroso derivative, confirmed by IR (N=O stretch at 1,520 cm⁻¹).

  • Reduction: Sodium borohydride (NaBH₄) reduces the oxime to a primary amine, though competing benzothiazole ring hydrogenation occurs above 50°C.

Cycloaddition Reactions

The oxime’s –N–OH group participates in 1,3-dipolar cycloadditions with alkynes, forming isoxazoline derivatives. Density functional theory (DFT) studies indicate a transition state energy barrier of 28 kcal/mol for this process.

Assay SystemActivity Metric
Antibacterial (S. aureus)MIC: 8 µg/mL
Antifungal (C. albicans)IC₅₀: 12 µM
Cytotoxicity (NSCLC)GI₅₀: 4.7 µM
COX-2 Inhibition34% at 10 µM

Research Advancements and Future Directions

Recent studies have explored metal coordination complexes of the compound, with copper(II) adducts showing enhanced antioxidant capacity (ORAC = 8,200 µmol TE/g). Challenges remain in improving oral bioavailability (current F% = 22 ± 5%) through prodrug strategies or nanoformulations.

Computational Modeling

Molecular dynamics simulations predict stable binding to EGFR kinase (ΔG = -9.8 kcal/mol), suggesting potential as a tyrosine kinase inhibitor. Virtual screening against the ZINC15 database identified 23 structural analogues warranting synthesis.

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